4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE
Description
4-Benzoyl-N-[3-(4-benzoylbenzamido)naphthalen-2-yl]benzamide is a polyaromatic benzamide derivative characterized by dual benzoyl groups attached to a naphthalene backbone via amide linkages. Crystallographic studies of similar compounds often employ software like SHELX and ORTEP for structural refinement and visualization, indicating that these tools could be relevant for analyzing this compound’s conformation .
Properties
IUPAC Name |
4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O4/c41-35(25-9-3-1-4-10-25)27-15-19-29(20-16-27)37(43)39-33-23-31-13-7-8-14-32(31)24-34(33)40-38(44)30-21-17-28(18-22-30)36(42)26-11-5-2-6-12-26/h1-24H,(H,39,43)(H,40,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXIKJBPXYEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylbenzoyl Intermediate: This step involves the reaction of benzoyl chloride with benzoylbenzoyl chloride in the presence of a base such as pyridine.
Amination Reaction: The intermediate is then reacted with 3-amino-2-naphthalenylamine to form the desired amide linkage.
Final Coupling: The resulting compound is coupled with another benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzoyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-benzoyl-N-[3-(4-benzoylbenzamido)naphthalen-2-yl]benzamide and related benzamide derivatives:
Key Observations:
Structural Complexity : The target compound’s dual benzoyl groups and naphthalene core distinguish it from simpler analogs like 4-chloro-N-naphthalen-1-yl-benzamide. This complexity may enhance binding affinity but reduce solubility, a common trade-off in drug design .
Functional Group Diversity: Compounds with hydrazonoyl () or thiazole () moieties exhibit distinct reactivity profiles compared to the target compound, which relies solely on amide and benzoyl groups.
Synthetic Accessibility : ’s chloro-benzamide derivative is synthetically straightforward, whereas the target compound likely requires multi-step coupling reactions, increasing production costs.
Data Limitations : Supplier-provided compounds (e.g., ) often lack analytical data, emphasizing the need for independent validation of purity and activity .
Biological Activity
4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is a complex organic compound with the molecular formula and a molecular weight of 574.636 g/mol. Its structure features multiple benzoyl groups and a naphthalene moiety, which contribute to its potential biological activities, particularly in medicinal chemistry.
The compound is synthesized through multi-step organic reactions, typically involving:
- Formation of Benzoyl Intermediate : Reaction of benzoyl chloride with benzoylbenzoyl chloride.
- Amination Reaction : Coupling with 3-amino-2-naphthalenylamine.
- Final Coupling : Reacting with another benzoyl chloride to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.
- Protein Binding : The multiple aromatic rings facilitate binding to proteins, altering their function.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. Specifically, the presence of the naphthalene and benzamide moieties is believed to enhance cytotoxic effects against various cancer cell lines.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Antimicrobial Effects
Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies
- Anticancer Efficacy : A study published in ACS Omega highlighted the effectiveness of similar benzamide derivatives against breast cancer cells, demonstrating IC50 values in the low micromolar range .
- Inflammation Models : In vitro assays showed that compounds structurally related to this compound significantly reduced prostaglandin E2 levels in macrophages stimulated with lipopolysaccharides.
- Microbial Resistance : Research indicated that certain derivatives exhibited activity against resistant strains of bacteria, suggesting potential utility in developing new antibiotics .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-benzoylbenzamide | Fewer benzoyl groups | Limited anticancer activity |
| Naphthalen-2-ylbenzamide | Lacks additional benzoyl groups | Moderate antimicrobial effects |
| Benzoylnaphthalenes | Similar naphthalene structure | Varies widely in activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
